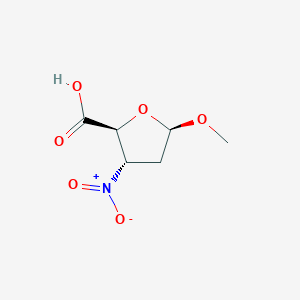
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI), also known as methyl 2,3-dideoxy-3-nitro-D-ribofuranosiduronic acid, is a chemical compound used in scientific research. It is a derivative of the sugar ribofuranose, which is an important component of nucleic acids and other biomolecules.
Wirkmechanismus
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) does not have a specific mechanism of action. Instead, it is used as a tool to study the effects of modifications to the sugar backbone of nucleic acids. It can affect the stability and folding of nucleic acid structures, as well as their interactions with other molecules.
Biochemische Und Physiologische Effekte
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) does not have any known biochemical or physiological effects. It is not used as a drug or therapeutic agent, but rather as a tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) in lab experiments is that it can be incorporated into oligonucleotides using standard synthesis methods. This makes it easy to study the effects of modifications to the sugar backbone of nucleic acids. However, one limitation is that it is not a natural component of nucleic acids, so its effects may not accurately reflect the effects of naturally occurring modifications.
Zukünftige Richtungen
There are many potential future directions for the use of beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) in scientific research. One direction is the study of its effects on the stability and folding of nucleic acid structures. Another direction is the study of its interactions with proteins and other molecules. Additionally, it may be possible to develop new therapeutic agents based on the structure of beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI).
Synthesemethoden
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) can be synthesized using a variety of methods. One common method involves the reaction of ribofuranose with nitric acid and then reduction with sodium borohydride. Another method involves the reaction of ribofuranose with nitromethane and then reduction with sodium borohydride. The resulting compound is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) is used in scientific research as a tool to study nucleic acid structure and function. It is particularly useful in studying the effects of modifications to the sugar backbone of nucleic acids. It can be incorporated into oligonucleotides, which are short DNA or RNA sequences, and used to study their interactions with proteins and other molecules.
Eigenschaften
CAS-Nummer |
102342-35-8 |
|---|---|
Produktname |
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) |
Molekularformel |
C6H9NO6 |
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
(2S,3S,5R)-5-methoxy-3-nitrooxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO6/c1-12-4-2-3(7(10)11)5(13-4)6(8)9/h3-5H,2H2,1H3,(H,8,9)/t3-,4+,5-/m0/s1 |
InChI-Schlüssel |
NNKGSCFUGUTJBN-LMVFSUKVSA-N |
Isomerische SMILES |
CO[C@H]1C[C@@H]([C@H](O1)C(=O)O)[N+](=O)[O-] |
SMILES |
COC1CC(C(O1)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
COC1CC(C(O1)C(=O)O)[N+](=O)[O-] |
Synonyme |
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



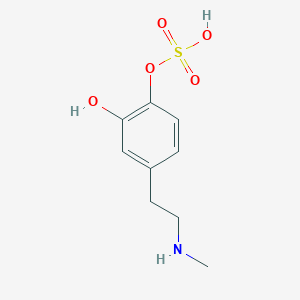



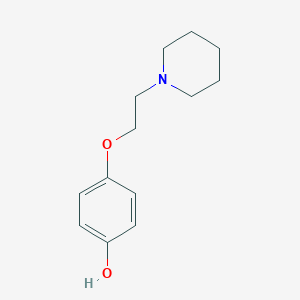
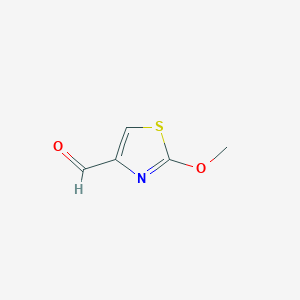
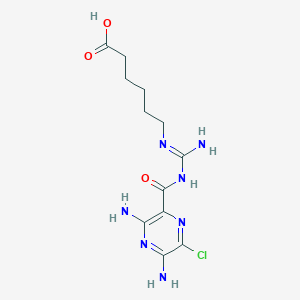





![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)